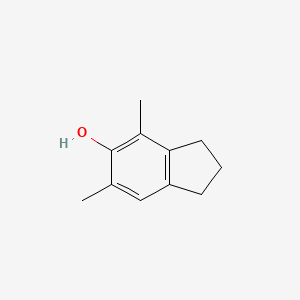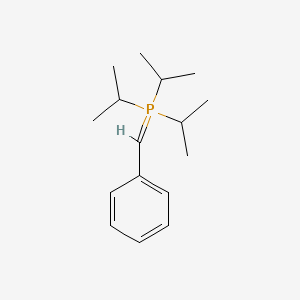
Phosphorane, tris(1-methylethyl)(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, tris(1-methylethyl)(phenylmethylene)- is an organophosphorus compound with the molecular formula C₁₆H₂₅P. This compound belongs to the class of phosphoranes, which are characterized by a pentavalent phosphorus atom bonded to five substituents. The unique structure of phosphoranes makes them interesting subjects for research in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, tris(1-methylethyl)(phenylmethylene)- typically involves the reaction of a phosphine with an alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphorane. The reaction conditions often require the use of a solvent such as 1,4-dioxane and a temperature range of 100–110°C .
Industrial Production Methods
Industrial production of phosphoranes generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, tris(1-methylethyl)(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to its corresponding phosphine.
Substitution: The phenylmethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphorane, tris(1-methylethyl)(phenylmethylene)- can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
Applications De Recherche Scientifique
Phosphorane, tris(1-methylethyl)(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of phosphorane, tris(1-methylethyl)(phenylmethylene)- involves its ability to form stable complexes with various substrates. The pentavalent phosphorus atom can coordinate with multiple ligands, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as a catalyst or a reactive intermediate in various processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorane, triphenyl(phenylmethylene)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphorane, methylenetris(1-methylethyl)-: Another related compound with different substituents, affecting its chemical properties and uses.
Uniqueness
Phosphorane, tris(1-methylethyl)(phenylmethylene)- is unique due to its specific substituents, which confer distinct reactivity and stability compared to other phosphoranes. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
90497-73-7 |
|---|---|
Formule moléculaire |
C16H27P |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
benzylidene-tri(propan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C16H27P/c1-13(2)17(14(3)4,15(5)6)12-16-10-8-7-9-11-16/h7-15H,1-6H3 |
Clé InChI |
IIHMADRREPTKMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=CC1=CC=CC=C1)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


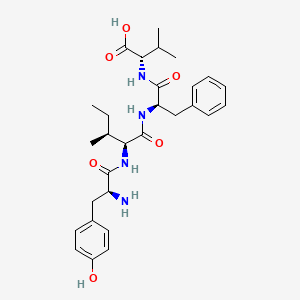
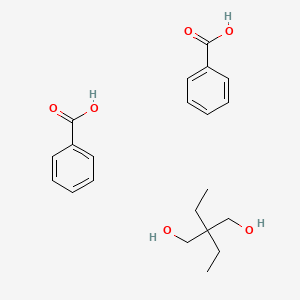
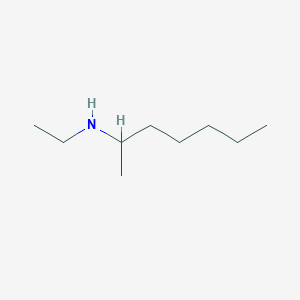

![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
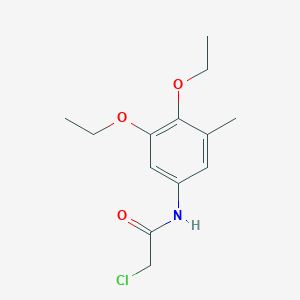
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
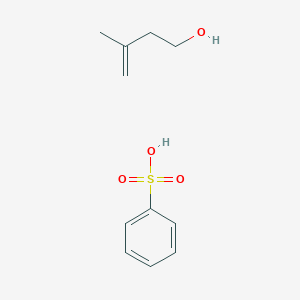
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
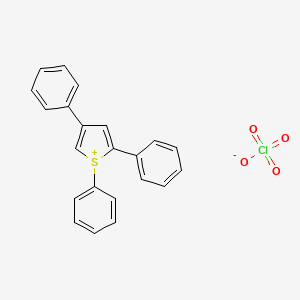
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

